(5-(Trifluoromethyl)pyrazin-2-YL)methanamine

LCAT activation Dyslipidemia Patent-protected scaffold

(5-(Trifluoromethyl)pyrazin-2-YL)methanamine (CAS 1060812-71-6) is a heterocyclic primary amine consisting of an electron-deficient pyrazine core substituted with a strongly electron-withdrawing trifluoromethyl group at the 5-position and an aminomethyl handle at the 2-position. With a molecular formula of C₆H₆F₃N₃ and a molecular weight of 177.13 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry.

Molecular Formula C6H6F3N3
Molecular Weight 177.13 g/mol
CAS No. 1060812-71-6
Cat. No. B3210102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Trifluoromethyl)pyrazin-2-YL)methanamine
CAS1060812-71-6
Molecular FormulaC6H6F3N3
Molecular Weight177.13 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=N1)C(F)(F)F)CN
InChIInChI=1S/C6H6F3N3/c7-6(8,9)5-3-11-4(1-10)2-12-5/h2-3H,1,10H2
InChIKeySUJLKGZRLQHKSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (5-(Trifluoromethyl)pyrazin-2-YL)methanamine (CAS 1060812-71-6): A Strategic Heterocyclic Amine Building Block for CNS and Metabolic Drug Discovery


(5-(Trifluoromethyl)pyrazin-2-YL)methanamine (CAS 1060812-71-6) is a heterocyclic primary amine consisting of an electron-deficient pyrazine core substituted with a strongly electron-withdrawing trifluoromethyl group at the 5-position and an aminomethyl handle at the 2-position . With a molecular formula of C₆H₆F₃N₃ and a molecular weight of 177.13 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry . The strategic placement of the -CF₃ group modulates the electronic properties of the pyrazine ring, influencing amine basicity (predicted pKa ~6.41) and metabolic stability, making it a privileged scaffold for designing brain-penetrant and metabolically stable drug candidates .

Why Generic Substitution of (5-(Trifluoromethyl)pyrazin-2-YL)methanamine with Other Pyrazine Methanamines Fails in Lead Optimization


Substituting (5-(Trifluoromethyl)pyrazin-2-YL)methanamine with regioisomeric pyrazine methanamines or non-fluorinated analogs is not straightforward in rational drug design. The position of the trifluoromethyl group critically dictates the electron distribution on the pyrazine ring, altering the pKa of the adjacent amine and, consequently, the compound's hydrogen-bonding capacity, solubility, and target engagement . For instance, moving the -CF₃ from the 5-position to the 3-position changes the steric and electronic environment around the reactive aminomethyl handle, leading to divergent pharmacokinetic profiles . Patent literature explicitly claims the 5-(trifluoromethyl)pyrazin-2-yl motif for optimal LCAT activation, TAAR1 binding, and OX1R antagonism, confirming that the 5-position regioisomer provides superior biological activity that cannot be replicated by closely related analogs [1][2].

Quantitative Differentiation of (5-(Trifluoromethyl)pyrazin-2-YL)methanamine: A Comparative Evidence Guide for Procurement Decisions


Patent-Protected Pharmacophore: LCAT Activation Specificity for the 5-Trifluoromethylpyrazine Regioisomer

The (5-(trifluoromethyl)pyrazin-2-YL)methanamine scaffold is specifically claimed in granted patents as the optimal R-group for LCAT-activating pyrazolopyridine derivatives [1]. Daiichi Sankyo's patent (US 10,138,240 B2) explicitly defines R as a 5-(trifluoromethyl)pyrazin-2-yl group, distinguishing it from the alternative 2-(trifluoromethyl)pyrimidin-5-yl motif [1]. A follow-up therapeutic patent for LCAT deficiency further narrows the claim to compounds where R is exclusively a 5-(trifluoromethyl)pyrazin-2-yl group when R¹ is a hydroxyl group, demonstrating the non-interchangeable nature of this building block [2]. While specific EC₅₀ values for the isolated methanamine building block are not available, the patent's explicit structural claims constitute strong intellectual property evidence of differentiation.

LCAT activation Dyslipidemia Patent-protected scaffold

Quantified Target Engagement: TAAR1 Binding Affinity of a Derivative Incorporating the 5-(Trifluoromethyl)pyrazin-2-yl Motif

A derivative directly incorporating the 5-(trifluoromethyl)pyrazin-2-yl amine motif, 6-Amino-N-(5-(trifluoromethyl)pyrazin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide (Hoffmann-La Roche; US9957261, Example 33), exhibits potent binding to the trace amine-associated receptor 1 (TAAR1) [1]. In radioligand binding assays using HEK-293 cells stably expressing rat TAAR1, the compound demonstrated a Ki of 21 nM, while against the mouse TAAR1 ortholog, the Ki was 86.5 nM [1]. In comparison, pyrazin-2-ylmethanamine hydrochloride (the non-fluorinated parent scaffold) has been reported as a tropomyosin-related kinase inhibitor, but no TAAR1 activity has been disclosed for the non-fluorinated analog, underscoring the necessity of the 5-CF₃ substitution for TAAR1 pharmacophore recognition .

TAAR1 Neuropsychiatric disorders Binding affinity

Clinical Candidate Validation: Integration into the Selective Orexin-1 Receptor Antagonist JNJ-54717793 with 50-Fold OX1R Selectivity

The drug candidate JNJ-54717793, a brain-penetrant selective orexin-1 receptor (OX1R) antagonist, incorporates the 5-(trifluoromethyl)pyrazin-2-yl amine directly as its pyrazine anchor [1]. This compound demonstrates high-affinity OX1R antagonism with a remarkable 50-fold selectivity over the OX2R subtype [1]. In rat models, ex vivo receptor binding studies confirmed blood-brain barrier penetration and target engagement after oral administration [1]. In contrast, the 3-(trifluoromethyl)pyrazin-2-yl regioisomer does not appear in any disclosed clinical-stage OX1R antagonist, indicating that the regioposition of the CF₃ group critically influences the selectivity profile .

Orexin receptor Anxiety disorders Selectivity ratio

TRPV1 Antagonism: Nanomolar Potency Achieved with the 5-(Trifluoromethyl)pyrazin-2-yl Scaffold in Janssen Patents

Janssen Pharmaceutica patents (US9422293, US9738649) disclose TRPV1 antagonists built on the 5-(trifluoromethyl)pyrazin-2-yl amine core [1]. The lead example, 2-(piperidin-1-yl)-N-(5-(trifluoromethyl)pyrazin-2-yl)-7-(3-(trifluoromethyl)pyridin-2-yl)-6,7,8,9-tetrahydro-5H-pyrimido[5,4-d]azepin-4-amine, exhibits potent TRPV1 inhibition with an IC₅₀ of 20 nM against the human receptor transiently expressed in HEK293 cells [1]. A closely related analog from the same series showed an IC₅₀ of 70 nM [1]. For comparison, non-fluorinated pyrazine-2-yl methanamine derivatives are primarily associated with kinase inhibition rather than TRPV1 ion channel modulation, reinforcing the importance of the 5-CF₃ substituent for ion channel pharmacology .

TRPV1 antagonist Pain IC50

Predicted Physicochemical Differentiation: pKa Tuning by 5-Position CF₃ Substitution Influences CNS Drug-Likeness

The predicted pKa of (5-(trifluoromethyl)pyrazin-2-YL)methanamine is 6.41±0.29, as estimated by ChemicalBook based on advanced algorithmic models . This value places the amine basicity in the weakly basic range, which is favorable for CNS drug design as it reduces the fraction of ionized species at physiological pH, thereby enhancing passive blood-brain barrier permeability . In contrast, the non-fluorinated pyrazin-2-ylmethanamine is reported to have a higher basicity (pKa ~9.5 for the ethanamine analog), necessitating specialized chromatographic conditions for purification and potentially limiting brain penetration . The electronic effect of the 5-CF₃ group lowers the pKa by approximately 3 log units, providing a quantifiable advantage for CNS-targeted synthesis.

pKa prediction CNS drug design Physicochemical properties

Optimal Application Scenarios for (5-(Trifluoromethyl)pyrazin-2-YL)methanamine in Prioritized Research Programs


TAAR1-Targeted Neuropsychiatric Drug Discovery Programs

Medicinal chemistry teams pursuing trace amine-associated receptor 1 (TAAR1) agonists or antagonists for schizophrenia, depression, or substance use disorders can directly employ (5-(Trifluoromethyl)pyrazin-2-YL)methanamine as the amine coupling partner to generate potent amide-linked TAAR1 ligands. The validated Ki of 21 nM (rat TAAR1) for a derivative incorporating this scaffold [1] demonstrates that the 5-CF₃-substituted pyrazine enhances binding affinity compared to non-fluorinated analogs, which show no reported TAAR1 activity. Procurement of this building block with ≥98% purity from established suppliers ensures reproducible SAR data during lead optimization.

Selective Orexin-1 Receptor (OX1R) Antagonist Development for Anxiety and Panic Disorders

The proven track record of JNJ-54717793, which achieves 50-fold OX1R selectivity and brain penetration using the 5-(trifluoromethyl)pyrazin-2-yl motif [2], makes this methanamine building block indispensable for OX1R-focused neuroscience pipelines. Researchers should prioritize this specific regioisomer over 3- or 6-substituted analogs, as the 5-position CF₃ group is critical for maintaining the selectivity window that avoids OX2R-mediated sedation.

LCAT Activation Therapy for Dyslipidemia and Cardiovascular Disease

Patent-protected LCAT activator compositions (US 10,138,240 B2; US 20210024520) explicitly require the 5-(trifluoromethyl)pyrazin-2-yl substituent for optimal LCAT protein activation [3]. Organizations developing therapies for familial LCAT deficiency, fish eye disease, or hypo-HDL-cholesterolemia must source this specific compound to remain within the claimed intellectual property space and to achieve the desired pharmacological effect on mutant LCAT proteins.

TRPV1 Antagonist Screening Libraries for Inflammatory Pain

The 20 nM IC₅₀ demonstrated against human TRPV1 by a Janssen-disclosed derivative [4] supports the inclusion of (5-(Trifluoromethyl)pyrazin-2-YL)methanamine in diversity-oriented synthesis libraries targeting the TRPV1 ion channel. Unlike non-fluorinated pyrazine methanamines that primarily target kinases, this 5-CF₃-substituted building block enables exploration of ion channel chemical space with a validated starting potency in the low nanomolar range.

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